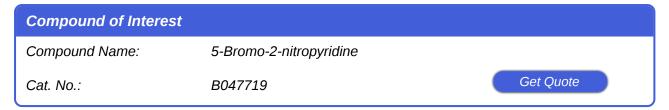


Application Notes and Protocols for the Nitration of 2-Amino-5-Bromopyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of 2-amino-5-bromopyridine is a crucial electrophilic aromatic substitution reaction that yields 2-amino-5-bromo-3-nitropyridine. This product serves as a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] The introduction of a nitro group at the 3-position is achieved by regioselective nitration using a mixture of concentrated sulfuric and nitric acids under carefully controlled temperature conditions.[1][3][4] This document provides a detailed experimental protocol, safety guidelines, and characterization data for this synthetic transformation.

Reaction Scheme

Caption: Nitration of 2-amino-5-bromopyridine.

Experimental Protocol

This protocol is based on established literature procedures.[3][4]

Materials and Equipment:

• 2-Amino-5-bromopyridine

Methodological & Application



- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)
- 10% aqueous sodium hydroxide solution
- Crushed ice
- Distilled water
- Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
- Ice-salt bath
- Büchner funnel and flask
- Standard laboratory glassware
- Magnetic stirrer and hotplate
- pH paper or pH meter

Procedure:

- Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.
- Addition of Sulfuric Acid: To the flask, add a calculated volume of concentrated sulfuric acid.
 Cool the acid to 0 °C with stirring.
- Addition of Reactant: Slowly and portion-wise, add 2-amino-5-bromopyridine to the cold sulfuric acid. Ensure the temperature of the mixture does not rise above 5 °C during the addition.
- Addition of Nitric Acid: Once the 2-amino-5-bromopyridine has completely dissolved, begin
 the dropwise addition of concentrated nitric acid via the dropping funnel. The rate of addition

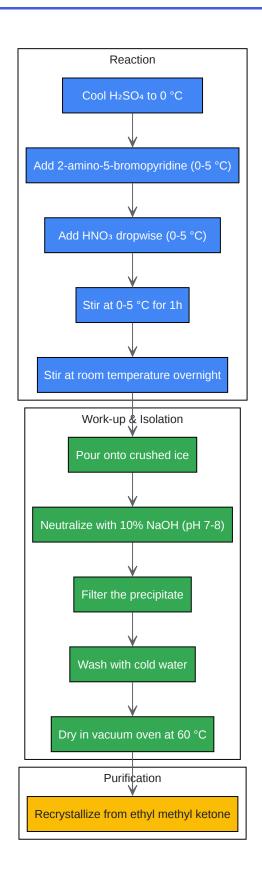


should be carefully controlled to maintain the reaction temperature between 0 and 5 °C.

- Reaction: After the addition of nitric acid is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
- Warming to Room Temperature: Remove the ice-salt bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight.
- Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
 This will cause the product to precipitate.
- Neutralization: Slowly neutralize the acidic solution by adding 10% aqueous sodium hydroxide solution until the pH is between 7 and 8. The precipitation of the yellow product should be complete.
- Isolation of Product: Collect the precipitate by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with copious amounts of cold distilled water until the washings are neutral.
- Drying: Dry the product in a vacuum oven at 60 °C overnight to obtain the crude 2-amino-5-bromo-3-nitropyridine.
- Purification (Optional): The crude product can be further purified by recrystallization from ethyl methyl ketone to yield pure, yellow needles.[3]

Experimental Workflow





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